molecular formula C30H46N2O14S2 B1276695 Aclatonium napadisilate CAS No. 55077-30-0

Aclatonium napadisilate

Numéro de catalogue B1276695
Numéro CAS: 55077-30-0
Poids moléculaire: 722.8 g/mol
Clé InChI: HELVYVGHOJPCEV-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aclatonium napadisilate is a cholinergic agonist that has been developed and used in Asia as an activator of gastrointestinal motility . It is a synthetic cholinergic compound with the molecular formula C30H46N2O14S2 .


Molecular Structure Analysis

The molecular formula of Aclatonium napadisilate is C30H46N2O14S2 . The IUPAC name is 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate . The molecular weight is 722.8 g/mol .


Chemical Reactions Analysis

Aclatonium napadisilate stimulates both endocrine and exocrine pancreatic secretion via muscarinic receptors . It increases amylase release and 45Ca2+ efflux in a dose-dependent fashion .


Physical And Chemical Properties Analysis

The molecular weight of Aclatonium napadisilate is 722.8 g/mol . The molecular formula is C30H46N2O14S2 .

Applications De Recherche Scientifique

Gastrointestinal Motility Disorders

Aclatonium napadisilate has been studied for its effects on interdigestive gastrointestinal function . It is known to increase the overall length of the cycle of interdigestive motor complex (IMC) by a mean of 34%, which suggests its potential use in treating conditions related to gastrointestinal motility disorders .

Pancreatic Function

This compound has shown to influence pancreatic enzyme secretion. Specifically, it slightly but significantly increased the output of lipase during phase II of the IMC, indicating its application in the study of exocrine pancreatic function and possibly in the treatment of pancreatic insufficiency .

Biliary Dyskinesia

Due to its cholinergic properties, Aclatonium napadisilate may have therapeutic applications in biliary dyskinesia, a condition characterized by abnormal movement of bile due to muscular dysfunction .

Feeding and Eating Disorders

The drug’s ability to affect gastrointestinal motility suggests that it could be researched for applications in feeding and eating disorders, where gut motility is a factor .

Pharmacokinetics

Aclatonium napadisilate has been the subject of pharmacokinetic studies to understand its absorption, distribution, and elimination in healthy subjects. This is crucial for determining appropriate dosages and understanding the drug’s behavior in the human body .

Dry Mouth in Overactive Bladder Treatment

In combination with solifenacin, Aclatonium napadisilate has been evaluated for its effect on dry mouth in patients with overactive bladder (OAB). The results suggest that it may help in preventing dry mouth, a common side effect of OAB treatment .

Cholinergic Effects on Motility

The compound’s weak cholinergic effects on motility have been observed in healthy humans during the interdigestive state, which could be relevant for conditions where altering gut motility is desired .

Exocrine and Endocrine Pancreatic Functions

Comparative studies with carbamylcholine have shown that Aclatonium napadisilate affects both exocrine and endocrine pancreatic functions, which could have implications for diabetes research and therapy .

Mécanisme D'action

Target of Action

Aclatonium Napadisilate primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, influencing various neurological functions .

Mode of Action

Aclatonium Napadisilate works by interacting with these specific receptors in the nervous system to modulate neural activity . It acts as a cholinergic agonist , meaning it binds to these receptors and activates them . This activation leads to the inhibition of excessive neural firing, which is often the root cause of various neurological disorders .

Biochemical Pathways

The activation of mAChRs by Aclatonium Napadisilate influences both endocrine and exocrine pancreatic secretion . It stimulates the release of amylase, an enzyme involved in carbohydrate digestion . The drug’s action on B cells (insulin-producing cells) is more potent than on the exocrine pancreas .

Pharmacokinetics

The method of administration and the severity of the neurological disorder being treated can influence the onset time of Aclatonium Napadisilate .

Result of Action

The activation of mAChRs by Aclatonium Napadisilate results in significant physiological changes. It stimulates both endocrine and exocrine pancreatic secretion, with a more potent effect on B cells than on the exocrine pancreas . This leads to increased insulin release and amylase release, impacting carbohydrate metabolism .

Action Environment

The environment in which Aclatonium Napadisilate operates is primarily the human body, specifically the nervous system and the pancreas .

Orientations Futures

Aclatonium napadisilate has been shown to significantly decrease dry mouth compared with solifenacin alone in patients who did not have dry mouth before starting treatment . This demonstrates the efficacy of aclatonium in reducing dry mouth in patients using anticholinergics .

Propriétés

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVYVGHOJPCEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048665
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclatonium napadisilate

CAS RN

55077-30-0
Record name Aclatonium napadisilate [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclatonium napadisilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACLATONIUM NAPADISILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclatonium napadisilate
Reactant of Route 2
Reactant of Route 2
Aclatonium napadisilate
Reactant of Route 3
Reactant of Route 3
Aclatonium napadisilate
Reactant of Route 4
Reactant of Route 4
Aclatonium napadisilate
Reactant of Route 5
Reactant of Route 5
Aclatonium napadisilate
Reactant of Route 6
Reactant of Route 6
Aclatonium napadisilate

Q & A

Q1: What is the primary mechanism of action of Aclatonium Napadisilate?

A1: Aclatonium Napadisilate functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]

Q2: Does Aclatonium Napadisilate directly affect calcium signaling in cells?

A3: Yes, research indicates that Aclatonium Napadisilate influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []

Q3: Are there any analytical methods available to quantify Aclatonium Napadisilate?

A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying Aclatonium Napadisilate in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []

Q4: What is the impact of Aclatonium Napadisilate on postoperative ileus?

A7: Research exploring the use of Aclatonium Napadisilate in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that Aclatonium Napadisilate may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []

Q5: What are the potential applications of enteric sound recording in studying Aclatonium Napadisilate?

A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like Aclatonium Napadisilate on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []

Q6: How does the mechanism of action of Aclatonium Napadisilate compare to that of Prostaglandin F2 alpha on intestinal motility?

A9: While both Aclatonium Napadisilate and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] Aclatonium Napadisilate, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with Aclatonium Napadisilate showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.